molecular formula C9H8ClFN2 B11900633 5-Fluoroquinolin-8-amine hydrochloride CAS No. 1956365-14-2

5-Fluoroquinolin-8-amine hydrochloride

Cat. No.: B11900633
CAS No.: 1956365-14-2
M. Wt: 198.62 g/mol
InChI Key: QJBGXJZDGJCXQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-8-amine hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,5-difluoroquinolin-6-one . Another approach involves the nucleophilic substitution of halogen atoms or the diaza group in quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .

Scientific Research Applications

5-Fluoroquinolin-8-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-8-amine hydrochloride involves the inhibition of bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Nalidixic acid (non-fluorinated quinolone)

Uniqueness

5-Fluoroquinolin-8-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorine atom at the 5-position enhances its antibacterial properties compared to non-fluorinated quinolones .

Properties

CAS No.

1956365-14-2

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

5-fluoroquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H

InChI Key

QJBGXJZDGJCXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)F.Cl

Origin of Product

United States

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